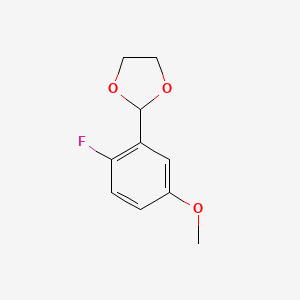

2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a phenyl group substituted with a fluorine atom and a methoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoro-5-methoxybenzaldehyde and ethylene glycol.

Formation of the Dioxolane Ring: The aldehyde group of 2-fluoro-5-methoxybenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring. The reaction is typically carried out under reflux conditions.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency.

化学反応の分析

Oxidation Reactions

The dioxolane ring is susceptible to oxidation under strong oxidizing conditions. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂), leading to ring cleavage or formation of ketones/carboxylic acids.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Ring oxidation | KMnO₄, H₂SO₄, 80°C | 2-Fluoro-5-methoxybenzoic acid | |

| Side-chain oxidation | H₂O₂, Fe²⁺ catalyst, RT | 2-(2-Fluoro-5-methoxyphenyl)-1,3-diketone |

Mechanistic studies suggest that oxidation proceeds via radical intermediates in acidic media, with the dioxolane’s oxygen atoms stabilizing transition states .

Reduction Reactions

Reduction of the dioxolane ring or substituents is achievable using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Ring reduction | LiAlH₄, THF, reflux | 2-(2-Fluoro-5-methoxyphenyl)-1,3-propanediol | |

| Selective methoxy removal | BBr₃, CH₂Cl₂, −78°C | 2-Fluoro-5-hydroxyphenyl-1,3-dioxolane |

The methoxy group can be selectively demethylated under harsh conditions, preserving the dioxolane structure .

Substitution Reactions

The fluorine atom undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| NAS with piperidine | Piperidine, DMF, 100°C | 2-Piperidine-5-methoxyphenyl-1,3-dioxolane | |

| Methoxy displacement | NaSEt, DMSO, 120°C | 2-(2-Ethylthio-5-methoxyphenyl)-1,3-dioxolane |

The reaction rate is enhanced by the electron-withdrawing fluorine, which activates the aromatic ring toward nucleophilic attack.

Ring-Opening Reactions

Acid- or base-catalyzed ring opening generates diols or other bifunctional compounds.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O, reflux | 2-Fluoro-5-methoxyphenethyl glycol | |

| Base-mediated cleavage | NaOH, EtOH, 60°C | 2-Fluoro-5-methoxybenzaldehyde |

In acidic conditions, the dioxolane ring undergoes protonation at oxygen, followed by nucleophilic attack by water .

Radical Reactions

Under photoredox catalysis, the dioxolane participates in radical addition reactions.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Radical addition to alkenes | Ir(ppy)₃, persulfate, blue LED | Alkyl-dioxolane adducts |

The reaction generates a dioxolanyl radical, which adds to electron-deficient alkenes (e.g., acrylates) .

Protection/Deprotection Strategies

The dioxolane ring serves as a protecting group for diols in multi-step syntheses.

| Application | Conditions | Outcome | Reference |

|---|---|---|---|

| Diol protection | TsOH, benzaldehyde dimethyl acetal | Spiro-dioxolane intermediate | |

| Deprotection | TFA, H₂O, RT | Regenerated diol |

These strategies are critical in natural product synthesis, where sensitive functional groups require temporary masking .

Comparative Reactivity

A comparison with analogs highlights the impact of substituents:

| Compound | Reactivity Difference | Key Factor |

|---|---|---|

| 2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane | Slower NAS due to meta-fluorine positioning | Substituent orientation |

| 2-(2-Chloro-5-methoxyphenyl)-1,3-dioxolane | Faster ring-opening under basic conditions | Electronegativity of halogen |

科学的研究の応用

2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and the substituted phenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic or biochemical effects.

類似化合物との比較

Similar Compounds

- 2-(2-Fluoro-5-methoxyphenyl)ethanol

- 2-(2-Fluoro-5-methoxyphenyl)acetic acid

- 2-(2-Fluoro-5-methoxyphenyl)benzoic acid

Uniqueness

2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

生物活性

The compound 2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane is a member of the dioxolane class, which has garnered interest due to its potential biological activities. This article reviews existing research on its biological activity, focusing on antimicrobial properties, enzyme inhibition, and other therapeutic potentials.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the reaction of salicylaldehyde with diols. The presence of the dioxolane ring contributes to its chemical stability and biological interactions.

Antimicrobial Activity

Research indicates that compounds within the dioxolane family exhibit significant antimicrobial properties:

- Antifungal Activity : A study demonstrated that derivatives of 1,3-dioxolanes showed excellent antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for various derivatives ranged from 625 to 1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Antibacterial Activity : The same study reported that while most derivatives had notable antibacterial effects against Gram-positive bacteria, they were less effective against Gram-negative strains such as Escherichia coli and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625 - 1250 |

| This compound | Staphylococcus epidermidis | 625 - 1250 |

| Other derivatives | Candida albicans | Significant activity |

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition:

- Cysteine Proteases : Some studies have indicated that modifications in the dioxolane structure can enhance inhibitory activity against cysteine proteases. For instance, the incorporation of methoxy groups has been shown to potentiate enzyme inhibition .

- EGFR Inhibition : Research into related compounds has shown promise in targeting epidermal growth factor receptors (EGFR), which are critical in cancer therapy. Although specific data on this compound is limited, similar compounds have exhibited low nanomolar potency against various EGFR mutants .

Case Studies

Several case studies highlight the biological relevance of dioxolane derivatives:

- Antiparasitic Activity : A derivative with a similar structure showed enhanced antiparasitic activity with an EC50 value of 0.004 μM against Plasmodium falciparum, suggesting that structural modifications can significantly influence biological efficacy .

- Metabolic Stability : The introduction of polar functionalities in dioxolanes has been linked to improved metabolic stability and solubility in biological systems, which are crucial for therapeutic applications .

特性

分子式 |

C10H11FO3 |

|---|---|

分子量 |

198.19 g/mol |

IUPAC名 |

2-(2-fluoro-5-methoxyphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C10H11FO3/c1-12-7-2-3-9(11)8(6-7)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 |

InChIキー |

JXOANCUHCNEGLJ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1)F)C2OCCO2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。